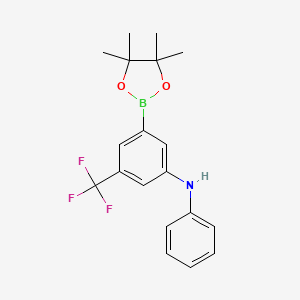

N-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl) aniline

Description

Chemical Structure: The compound features a boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) attached to an aniline scaffold substituted with a trifluoromethyl (-CF₃) group and an N-phenyl moiety. Its molecular formula is C₁₉H₂₀BF₃NO₂ (molecular weight: 273.07 g/mol) . Applications: Primarily used in Suzuki-Miyaura cross-coupling reactions due to its boronate ester group, which facilitates aryl-aryl bond formation in pharmaceutical and materials science applications .

Properties

CAS No. |

651014-86-7 |

|---|---|

Molecular Formula |

C19H21BF3NO2 |

Molecular Weight |

363.2 g/mol |

IUPAC Name |

N-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline |

InChI |

InChI=1S/C19H21BF3NO2/c1-17(2)18(3,4)26-20(25-17)14-10-13(19(21,22)23)11-16(12-14)24-15-8-6-5-7-9-15/h5-12,24H,1-4H3 |

InChI Key |

UKXXDQYIGLFRFO-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NC3=CC=CC=C3)C(F)(F)F |

Origin of Product |

United States |

Biological Activity

N-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl) aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C19H21BF3NO2

- Molecular Weight : 358.19 g/mol

- CAS Number : 53437795

Structural Features

The presence of the trifluoromethyl group and the dioxaborolane moiety contributes to its unique chemical properties, which may enhance its biological activity.

This compound exhibits various biological activities primarily through its interaction with specific molecular targets. The compound has been studied for its potential as a kinase inhibitor, which is crucial in regulating cellular processes such as proliferation and survival.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy:

- Inhibition of Kinases : The compound acts as a Type I kinase inhibitor, showing significant activity against various receptor tyrosine kinases (RTKs) involved in cancer progression. For instance, it has been reported to inhibit the epidermal growth factor receptor (EGFR), which is often mutated in non-small cell lung cancer (NSCLC) .

Case Studies

-

Study on Antiproliferative Effects :

- A study demonstrated that this compound exhibited antiproliferative effects on cancer cell lines with IC50 values in the low micromolar range. This suggests that the compound may effectively reduce cell viability in certain cancer types.

-

Synergistic Effects with Other Drugs :

- In combination therapies with other chemotherapeutic agents, the compound showed enhanced efficacy against resistant cancer cell lines. This indicates potential for use in combination therapies to overcome drug resistance.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest moderate metabolic stability and reasonable bioavailability.

Toxicological Profile

Safety assessments indicate that while the compound exhibits some toxicity at high concentrations (causing skin irritation and eye damage), it remains within acceptable limits for research use .

Summary of Biological Activities

Safety Data Summary

| Hazard Type | Classification | Remarks |

|---|---|---|

| Skin Irritation | Category 2 | Causes skin irritation |

| Eye Irritation | Category 2A | Causes serious eye irritation |

| Acute Toxicity | Oral Category 4 | Moderate toxicity |

Scientific Research Applications

Medicinal Chemistry

N-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)aniline plays a crucial role in the development of pharmaceuticals. Its structure allows it to act as a versatile building block in drug synthesis through various reactions such as Suzuki coupling. This reaction is essential for constructing complex organic molecules used in drug discovery.

Case Study:

A study demonstrated that the compound could effectively facilitate the synthesis of new anti-cancer agents through palladium-catalyzed cross-coupling reactions. The incorporation of the dioxaborolane moiety enhances the stability and reactivity of the resulting compounds .

Materials Science

In materials science, this compound has been utilized to create advanced materials with specific electronic properties. The trifluoromethyl group is known to enhance the electron-withdrawing ability of the molecule, making it suitable for applications in organic electronics.

Case Study:

Research indicated that using N-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)aniline in polymer blends improved charge transport properties significantly. This enhancement is beneficial for applications in organic light-emitting diodes (OLEDs) and organic solar cells .

Agricultural Chemistry

The compound's unique structure allows for potential applications in agricultural chemistry as well. It can be modified to create herbicides or pesticides that are more effective due to their enhanced stability and targeted action.

Case Study:

A recent investigation into its derivatives showed promising results in inhibiting specific plant growth pathways, suggesting that modifications of this compound could lead to effective agrochemicals .

Data Tables

Table 1: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Drug synthesis via Suzuki coupling | Effective in synthesizing anti-cancer agents |

| Materials Science | Development of electronic materials | Improved charge transport in OLEDs |

| Agricultural Chemistry | Potential herbicide/pesticide development | Inhibition of plant growth pathways |

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions due to its boronate ester functionality. These reactions enable the formation of carbon-carbon bonds between aryl halides and boronic acid derivatives.

Example Reaction :

Reaction with 4-bromo-1H-indole-7-carboxamide under palladium catalysis:

| Reactants | Catalyst/Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| 4-Bromo-1H-indole-7-carboxamide | Pd(dppf)Cl₂, Na₂CO₃ | THF/MeOH/H₂O, 70°C, 24 h | 63% |

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronate ester, and reductive elimination to form the biaryl product .

Acylation Reactions

The aniline group in the compound undergoes acylation under mild conditions.

Example Reaction :

Acetylation with acetic anhydride:

| Reagents | Conditions | Yield | Source |

|---|---|---|---|

| Acetic anhydride | 80°C, 12 h | 78% |

The product, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-phenyl]-acetamide, is isolated via crystallization .

Hydroboration and Functionalization

The compound participates in hydroboration reactions, forming complexes with transition metals. While direct data for this compound is limited, analogous reactions with similar boronate esters involve:

-

Hydroboration of alkynes : Using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, yielding boronated alkenes.

-

Palladium-mediated functionalization : For constructing heterocyclic frameworks.

Trifluoromethyl Group Reactivity

The electron-withdrawing trifluoromethyl group influences electrophilic substitution patterns. While the CF₃ group itself is inert under standard conditions, it directs regioselectivity in further functionalization:

Example :

Nitration or halogenation occurs preferentially at the meta position relative to the CF₃ group .

Interaction with Biological Targets

Although primarily a synthetic intermediate, structural analogs of this compound exhibit interactions with androgen receptors (AR). The boronic acid moiety forms hydrogen bonds with residues like Arg752 and Gln711, suggesting potential as AR antagonists .

Stability and Reaction Optimization

Key considerations for handling this compound include:

-

Moisture sensitivity : Requires anhydrous conditions and inert atmospheres .

-

Catalyst selection : Pd(dppf)Cl₂ outperforms other catalysts in cross-coupling reactions .

Comparative Reactivity

The table below contrasts reactivity with structurally similar compounds:

| Compound | Key Reaction | Yield | Notes |

|---|---|---|---|

| N-Phenyl-2-(dioxaborolan-2-yl)-4-CF₃-aniline | Hydroboration | 16% | Lower yield due to steric effects |

| 3-(Dioxaborolan-2-yl)-5-CF₃-aniline | Suzuki coupling | 78% | Higher efficiency |

Mechanistic Insights

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Functional Group Modifications

Preparation Methods

Synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

This intermediate can be synthesized through the reaction of 3-aminophenylboronic acid with pinacol, forming the pinacol ester. The process typically involves a halogen-metal exchange followed by pinacolization.

| Step | Reaction Conditions | Yield |

|---|---|---|

| Halogen-metal exchange | n-Butyllithium, benzhydryliden-(4-bromo-phenyl)-amine | - |

| Pinacolization | Pinacol, azeotropic drying | 78% (for related compound) |

Introduction of the Trifluoromethyl Group

The introduction of the trifluoromethyl group into the aromatic ring can be achieved through various methods, including the use of trifluoromethylating agents such as silver(I) fluoride (AgF) and trimethylsilyl trifluoromethane (TMSCF3).

| Reagent | Reaction Conditions | Yield |

|---|---|---|

| AgF, TMSCF3 | EtCN, -78°C to room temperature | Varies |

Final Assembly

The final step involves the coupling of the N-phenyl group with the 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline intermediate. This can be achieved through palladium-catalyzed coupling reactions.

| Catalyst | Reaction Conditions | Yield |

|---|---|---|

| Palladium(II) dichloride | THF, MeOH, water, 70°C | Varies |

Detailed Research Findings

Research on the synthesis of this compound highlights the importance of controlling reaction conditions to achieve high yields and purity. The use of specific catalysts and solvents can significantly influence the outcome of the reactions.

Challenges and Opportunities

One of the challenges in synthesizing this compound is the stability of the trifluoromethyl group during the reaction conditions. Opportunities for improvement include optimizing reaction conditions and exploring alternative catalysts to enhance efficiency and yield.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)aniline with high purity?

- Methodological Answer :

- Step 1 : Optimize Suzuki-Miyaura coupling conditions using palladium catalysts (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) to couple the boronate ester with the trifluoromethyl-substituted aryl halide.

- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Step 3 : Confirm purity using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). Monitor residual palladium via ICP-MS if intended for biological studies .

Q. How can researchers validate the stability of the boronate ester moiety under varying reaction conditions?

- Methodological Answer :

- Step 1 : Conduct stability assays in solvents (e.g., THF, DMF) at different temperatures (25–80°C) and pH levels (3–10).

- Step 2 : Use ¹¹B NMR to track boronate ester integrity.

- Step 3 : Compare reaction yields in cross-coupling reactions under inert vs. ambient conditions to assess air sensitivity .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for synthesizing derivatives of this compound?

- Methodological Answer :

- Step 1 : Define critical variables (catalyst loading, temperature, solvent polarity) and their ranges using factorial design.

- Step 2 : Use software (e.g., JMP, Modde) to generate a response surface model predicting yield and selectivity.

- Step 3 : Validate predictions with iterative experiments, prioritizing high-yield/low-impurity conditions. Bayesian optimization (as in ) can reduce trial count .

Q. What strategies resolve contradictory data in cross-coupling reactions involving this boronate ester (e.g., low yields despite optimal catalyst systems)?

- Methodological Answer :

- Step 1 : Perform control experiments to isolate variables:

- Test substrate electronic effects (Hammett plots) and steric hindrance.

- Evaluate competing side reactions (protodeboronation) via LC-MS.

- Step 2 : Use kinetic studies (e.g., variable-time NMR) to identify rate-limiting steps.

- Step 3 : Modify ligands (e.g., switch from PPh₃ to SPhos) to enhance transmetallation efficiency .

Q. How can computational tools guide the design of analogs with improved pharmacological properties?

- Methodological Answer :

- Step 1 : Perform docking studies (e.g., AutoDock Vina) to identify key interactions with target proteins (e.g., kinases).

- Step 2 : Use QSAR models to predict logP, solubility, and metabolic stability of analogs.

- Step 3 : Apply de novo design algorithms (e.g., CoreDesign in ) to generate scaffolds balancing potency and synthetic feasibility .

Q. What advanced analytical techniques quantify trace byproducts formed during the synthesis of this compound?

- Methodological Answer :

- Step 1 : Use LC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) for high-resolution separation.

- Step 2 : Employ tandem mass spectrometry (MS²) to fragment and identify unknown peaks via database matching (e.g., mzCloud).

- Step 3 : Quantify impurities via external calibration curves, ensuring detection limits <0.1% .

Methodological Challenges & Innovations

Q. How can researchers address air sensitivity of the boronate ester during large-scale synthesis?

- Methodological Answer :

- Step 1 : Implement Schlenk-line techniques or glovebox systems for moisture-/oxygen-free handling.

- Step 2 : Use stabilizers (e.g., pinacol or ethylene glycol) to protect the boronate ester.

- Step 3 : Monitor reaction progress in real-time using inline FTIR or Raman spectroscopy to minimize exposure .

Q. What role does machine learning play in predicting reaction outcomes for derivatives of this compound?

- Methodological Answer :

- Step 1 : Train a neural network on historical reaction data (e.g., USPTO or Reaxys datasets) using features like catalyst type, solvent, and substituent electronic parameters.

- Step 2 : Validate predictions with high-throughput experimentation (HTE) in microreactors.

- Step 3 : Refine models iteratively using active learning frameworks to prioritize unexplored chemical space .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.